Introduction: The Versatility of a Polysubstituted Heterocycle
Introduction: The Versatility of a Polysubstituted Heterocycle
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Chloro-Fluoro-Iodopyridines
In the landscape of modern medicinal and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, polysubstituted pyridines are of paramount importance. 2-Chloro-4-fluoro-5-iodopyridine and its isomers, such as 2-chloro-5-fluoro-4-iodopyridine, represent a class of highly versatile building blocks.[1][2] The unique arrangement of three distinct halogen atoms on the pyridine core provides a platform for sequential and site-selective chemical modifications. This guide offers a detailed exploration of the chemical properties, reactivity, and practical applications of this important synthetic intermediate, providing researchers and drug development professionals with a comprehensive technical overview.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties for a representative isomer, 2-Chloro-5-fluoro-4-iodopyridine.
| Property | Value | Source |
| CAS Number | 884494-49-9 | [1] |
| Molecular Formula | C₅H₂ClFIN | [1][3] |
| Molecular Weight | 257.43 g/mol | [1][3] |
| Appearance | Solid at room temperature | [1][4] |
| Boiling Point | 242.223°C at 760 mmHg | [1] |
| Flash Point | 100.293°C | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | CRLPRXQOSARJCF-UHFFFAOYSA-N | [3] |
Spectral Characterization
Structural confirmation is essential for any chemical intermediate. A variety of spectroscopic data are available for chloro-fluoro-iodopyridine derivatives, which are crucial for identity confirmation and purity assessment in a research setting.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available from various suppliers and databases. These spectra provide definitive information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern on the pyridine ring.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound (257.43 g/mol ) and provides fragmentation patterns that can further aid in structural elucidation.[3][5]
-
Infrared Spectroscopy (IR): IR spectra can help identify the characteristic vibrational frequencies associated with the C-Cl, C-F, C-I, and aromatic C-N bonds within the molecule.[5]
Synthesis and Purification
Conceptual Synthetic Approach: Ortho-Lithiation and Halogen Dance
A common strategy involves starting with a less substituted pyridine and introducing the halogens sequentially. For instance, a two-step synthesis of a similar compound was developed from the readily available 2-chloro-4-fluoropyridine.[7] This process involves:
-
Ortho-Lithiation: Using a strong base like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMP-based) to deprotonate the pyridine ring at a specific position.
-
Halogenation: Quenching the resulting lithiated species with an iodine source (e.g., I₂) to install the iodo group.
-
Halogen Dance Reactions: Under certain basic conditions, halogens can migrate to different positions on the ring, a phenomenon known as a "halogen dance," which can be exploited to synthesize specific isomers.[7]
Workflow: Laboratory-Scale Purification
Caption: Standard laboratory workflow for the purification of halo-pyridines.
High purity is essential for subsequent reactions. The crude product is typically purified via silica gel chromatography, followed by recrystallization from a suitable solvent system like ethyl acetate and hexanes to yield a crystalline solid suitable for X-ray studies and further synthetic steps.[7]
Chemical Reactivity: A Multi-Functional Handle
The true value of 2-chloro-4-fluoro-5-iodopyridine lies in the differential reactivity of its three halogen substituents. This allows for a programmed, stepwise approach to building molecular complexity.
-
Iodine (C-I Bond): The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions.[2] Its C-I bond is readily susceptible to oxidative addition to a low-valent palladium(0) complex, making it an excellent handle for Suzuki, Stille, Sonogashira, and Heck coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position.[2][8]
-
Chlorine (C-Cl Bond): The chlorine atom, positioned at the electron-deficient 2-position of the pyridine ring, is activated towards nucleophilic aromatic substitution (SₙAr). This site can be targeted by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity.[1]
-
Fluorine (C-F Bond): The fluorine atom is generally the least reactive towards substitution. Its primary role is often steric and electronic; the high electronegativity of fluorine can significantly alter the pKa of the pyridine nitrogen and influence the metabolic stability of the final molecule, a highly desirable trait in drug design.[2]
Caption: Reactivity map of the functional groups on the pyridine core.
Applications in Drug Discovery and Agrochemicals
The synthetic flexibility of chloro-fluoro-iodopyridines makes them valuable intermediates in the creation of complex, high-value molecules.
-
Pharmaceutical Development: These building blocks are integral to the synthesis of novel Active Pharmaceutical Ingredients (APIs).[2] The pyridine core is a common motif in many drugs, and the ability to selectively functionalize it allows medicinal chemists to fine-tune properties like target binding, solubility, and metabolic profiles. They are particularly useful in developing targeted therapies for oncology and infectious diseases.[8] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting the importance of chlorinated intermediates.[9]
-
Agrochemical Sector: In crop protection, these compounds are used to create new herbicides and pesticides. The specific halogen substitution pattern can lead to molecules with higher potency and improved environmental safety profiles.[1][8]
-
Radiopharmaceutical Development: Isomers like 2-fluoro-5-iodopyridine are crucial in developing radiotracers for Positron Emission Tomography (PET). The iodine atom allows for scaffold construction, while the fluorine position can be used for late-stage introduction of the positron-emitting ¹⁸F isotope.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-chloro-4-fluoro-5-iodopyridine and its isomers is essential.
Hazard Identification
According to safety data sheets, these compounds are classified as:
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, use a suitable respiratory mask.[11][12]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]
Conclusion
2-Chloro-4-fluoro-5-iodopyridine is more than just a chemical intermediate; it is a strategically designed tool for molecular construction. Its well-defined physicochemical properties, combined with the orthogonally reactive halogen handles, provide chemists with a reliable and versatile platform for innovation. The ability to selectively engage in cross-coupling, nucleophilic substitution, and leverage electronic effects makes this compound a valuable asset in the demanding fields of pharmaceutical and agrochemical research, enabling the efficient synthesis of novel and complex molecular architectures.
References
-
PubChem. 2-Chloro-5-fluoro-4-iodopyridine. National Center for Biotechnology Information. [Link]
-
LookChem. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information. [Link]
-
SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]
-
ACS Publications | The Journal of Organic Chemistry. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
LookChem. Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. [Link]
-
LookChem. The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information [iodobenzene.ltd]
- 5. 2-CHLORO-5-FLUORO-4-IODOPYRIDINE(884494-49-9) 1H NMR spectrum [chemicalbook.com]
- 6. 884494-49-9|2-Chloro-5-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
